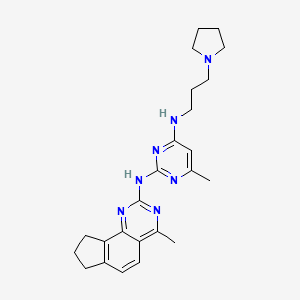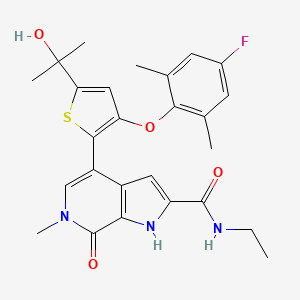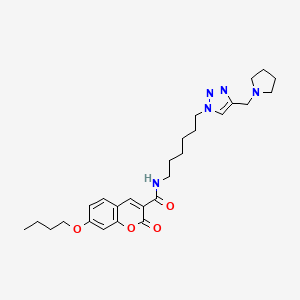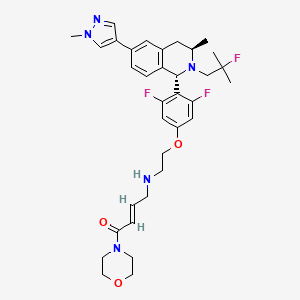
AMPK activator 10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMPK activator 10 is a compound that activates AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis. AMPK coordinates metabolic pathways to balance nutrient supply with energy demand. This compound has gained attention due to its potential therapeutic applications in treating metabolic disorders, cancer, and other diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AMPK activator 10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and purity of the final product. Techniques such as crystallization, chromatography, and distillation are commonly employed in the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
AMPK activator 10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
AMPK activator 10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study metabolic pathways and energy homeostasis.
Biology: Investigated for its role in cellular energy regulation and its effects on various biological processes.
Medicine: Explored as a potential therapeutic agent for treating metabolic disorders, cancer, and other diseases.
Industry: Utilized in the development of new drugs and therapeutic compounds.
Wirkmechanismus
AMPK activator 10 exerts its effects by activating AMP-activated protein kinase (AMPK). The activation involves the binding of the compound to the AMPK complex, leading to a conformational change that allows further activation by phosphorylation of threonine-172 in the AMPK alpha subunit. This activation triggers a cascade of downstream effects, including the upregulation of energy-producing pathways and the inhibition of energy-consuming processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metformin: An indirect AMPK activator used to treat type 2 diabetes.
Phenformin: Another indirect AMPK activator with similar effects to metformin.
AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide): A direct AMPK activator used in research to study AMPK activation.
Uniqueness of AMPK Activator 10
This compound is unique due to its specific mechanism of action and its potential for higher specificity and reduced pleiotropic effects compared to other AMPK activators. This makes it a promising candidate for therapeutic applications with potentially fewer side effects .
Eigenschaften
Molekularformel |
C24H26ClFN4O6 |
|---|---|
Molekulargewicht |
520.9 g/mol |
IUPAC-Name |
(3R,3aR,6R,6aR)-6-[[6-chloro-5-[[(1S)-7-fluoro-5-(2-methoxyethoxy)-2,3-dihydro-1H-inden-1-yl]amino]-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol |
InChI |
InChI=1S/C24H26ClFN4O6/c1-32-4-5-33-12-6-11-2-3-15(19(11)14(26)7-12)27-22-13(25)8-16-23(29-22)30-24(28-16)36-18-10-35-20-17(31)9-34-21(18)20/h6-8,15,17-18,20-21,31H,2-5,9-10H2,1H3,(H2,27,28,29,30)/t15-,17+,18+,20+,21+/m0/s1 |
InChI-Schlüssel |
RWALQNUYYICDCM-UMBWAWJWSA-N |
Isomerische SMILES |
COCCOC1=CC2=C([C@H](CC2)NC3=C(C=C4C(=N3)N=C(N4)O[C@@H]5CO[C@H]6[C@@H]5OC[C@H]6O)Cl)C(=C1)F |
Kanonische SMILES |
COCCOC1=CC2=C(C(CC2)NC3=C(C=C4C(=N3)N=C(N4)OC5COC6C5OCC6O)Cl)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)
![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)

![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)


![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)





